molecular formula C15H17N7O7 B12716201 2-Furaldehyde, 5-nitro-, (7-(2,3-dihydroxypropyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-8-yl)hydrazone CAS No. 78960-58-4

2-Furaldehyde, 5-nitro-, (7-(2,3-dihydroxypropyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-8-yl)hydrazone

Katalognummer: B12716201
CAS-Nummer: 78960-58-4
Molekulargewicht: 407.34 g/mol
InChI-Schlüssel: JFIDRWAJOCGDGR-FZSIALSZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furaldehyde, 5-nitro-, (7-(2,3-dihydroxypropyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-8-yl)hydrazone is a complex organic compound with significant potential in various scientific fields. This compound features a furan ring substituted with a nitro group and a hydrazone linkage to a purine derivative. Its unique structure allows it to participate in diverse chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 2-Furaldehyde, 5-nitro-, (7-(2,3-dihydroxypropyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-8-yl)hydrazone typically involves the reaction of 5-nitro-2-furaldehyde with a hydrazine derivative of the purine compound. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Acidic or basic catalysts to facilitate the condensation reaction

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon for hydrogenation reactions

Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Furaldehyde, 5-nitro-, (7-(2,3-dihydroxypropyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-8-yl)hydrazone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group and hydrazone linkage play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other nitrofuran derivatives and purine-based hydrazones. Compared to these compounds, 2-Furaldehyde, 5-nitro-, (7-(2,3-dihydroxypropyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-8-yl)hydrazone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

List of similar compounds

  • 5-Nitro-2-furaldehyde semicarbazone
  • Metronidazole
  • Nitrofurantoin

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Eigenschaften

CAS-Nummer

78960-58-4

Molekularformel

C15H17N7O7

Molekulargewicht

407.34 g/mol

IUPAC-Name

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C15H17N7O7/c1-19-12-11(13(25)20(2)15(19)26)21(6-8(24)7-23)14(17-12)18-16-5-9-3-4-10(29-9)22(27)28/h3-5,8,23-24H,6-7H2,1-2H3,(H,17,18)/b16-5+

InChI-Schlüssel

JFIDRWAJOCGDGR-FZSIALSZSA-N

Isomerische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(O3)[N+](=O)[O-])CC(CO)O

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(O3)[N+](=O)[O-])CC(CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.